2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride
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Overview
Description
2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a butyl and ethyl group attached to the nitrogen atom, and a phenyl group attached to the alpha carbon. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride typically involves the following steps:
Formation of the Amino Acid Backbone: The synthesis begins with the formation of the amino acid backbone, which can be achieved through the Strecker synthesis. This involves the reaction of an aldehyde (benzaldehyde) with ammonium chloride and potassium cyanide to form an alpha-amino nitrile, which is then hydrolyzed to yield the amino acid.
Alkylation of the Amino Group: The amino group of the amino acid is then alkylated using butyl bromide and ethyl bromide in the presence of a base such as sodium hydroxide. This step introduces the butyl and ethyl groups to the nitrogen atom.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride
- 2-(Butyl(propyl)amino)-2-phenylacetic acid hydrochloride
- 2-(Butyl(isopropyl)amino)-2-phenylacetic acid hydrochloride
Uniqueness
2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride is unique due to the specific combination of butyl and ethyl groups attached to the nitrogen atom
Properties
IUPAC Name |
2-[butyl(ethyl)amino]-2-phenylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-5-11-15(4-2)13(14(16)17)12-9-7-6-8-10-12;/h6-10,13H,3-5,11H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCPYDIWVCGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(C1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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